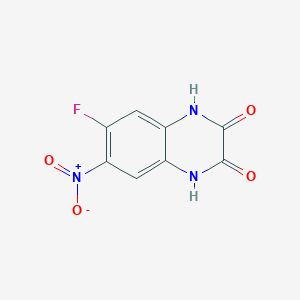

6-Fluoro-7-nitro-1,4-dihydro-2,3-quinoxalinedione

Übersicht

Beschreibung

6-Fluoro-7-nitro-1,4-dihydro-2,3-quinoxalinedione is a chemical compound with the molecular formula C8H4FN3O4 . It is an intermediate in the preparation of kinase inhibitors .

Molecular Structure Analysis

The molecular structure of this compound consists of a quinoxaline core with a fluorine atom at the 6th position and a nitro group at the 7th position . The molar mass of the compound is 225.13 .Physical and Chemical Properties Analysis

The compound has a predicted density of 1.638±0.06 g/cm3 . Other physical and chemical properties such as boiling point, melting point, and solubility are not available in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

- Synthesis of Halogen Derivatives : The synthesis of 6-fluoro-7-nitroquinoxaline derivatives involves using commercially available or readily accessible 1,2-diamino-4-halobenzenes. These derivatives are significant in studying nucleofugicities of nitro and halogen in quinoxalines (Hinkens, Leveque, Castelet, & Nasielski, 1987).

- Crystal Structure Analysis : Studies on the crystal structures of 1,4-dihydro-2,3-quinoxalinediones, which include 6,7-dinitro and other derivatives, have revealed insights into the hydrogen-bond patterns that are key to their biological activities (Kubicki, Kindopp, Capparelli, & Codding, 1996).

Pharmacological Investigations

- Potential Antimycobacterial Agents : Novel 6-fluoro/nitro-4-oxo-7-substituted-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acids have shown promising in vitro and in vivo antimycobacterial activities, suggesting potential as antimycobacterial drugs (Murugesan, Palaniappan, Perumal, Arnab, Valakunja, & Sriram, 2008).

- AMPA Receptor Antagonists : Derivatives of quinoxalinedione, including 6-fluoro-7-nitro derivatives, have been explored as AMPA receptor antagonists, crucial for understanding excitatory amino acid receptor interactions (Ohmori et al., 1994).

Anticancer and Antibacterial Research

- Dual Anticancer and Antibacterial Agents : Certain 6-fluoro-4-oxo derivatives have been identified as potential dual acting anticancer and antibacterial chemotherapeutics, showcasing their broad spectrum of bioactivity (Al-Trawneh et al., 2010).

- Structural Variations for Enhanced Activity : Research on 1,4-dihydro-2,3-quinoxalinediones with various substitutions, including 6,7-dimethyl and 6,7-dimethoxy, has contributed to understanding their role as receptor ligands and potential flavin metabolites (Bhat et al., 1998).

Wirkmechanismus

Target of Action

The primary target of 6-Fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione is the GluR2 AMPA receptor . AMPA receptors mediate fast excitatory synaptic transmission and are essential for synaptic plasticity .

Mode of Action

6-Fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione acts as an antagonist to the GluR2 AMPA receptor . Upon photostimulation, it forms a covalent adduct with Glu705 , which is likely to inhibit the receptor’s function .

Biochemical Pathways

The compound’s action on the GluR2 AMPA receptor affects the glutamate-gated ion channels, which are responsible for most fast excitatory synaptic transmission . This can lead to changes in synaptic plasticity, which is a key mechanism underlying learning and memory .

Pharmacokinetics

Its molecular weight is 22513 , which is within the range generally considered favorable for oral bioavailability.

Result of Action

The molecular and cellular effects of 6-Fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione’s action are primarily related to its inhibitory effect on the GluR2 AMPA receptor . By inhibiting this receptor, it can affect synaptic transmission and plasticity, potentially impacting processes such as learning and memory .

Eigenschaften

IUPAC Name |

6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FN3O4/c9-3-1-4-5(2-6(3)12(15)16)11-8(14)7(13)10-4/h1-2H,(H,10,13)(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVAVCLZHVHHLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1[N+](=O)[O-])F)NC(=O)C(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-(dipentylamino)cyclohexyl]thiourea](/img/structure/B3102981.png)

![{13-[bis(4-methylphenyl)phosphanyl]-6,7,8,8a,9,14b-hexahydro-5H-,14-dioxapentaphen-1-yl}bis(4-methylphenyl)phosphane](/img/structure/B3102996.png)

![4-[(R)-Amino-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]quinolin-6-ol](/img/structure/B3103010.png)

![(S)-5-isopropyl-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B3103030.png)

![(3R)-2-oxo-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-3-yl acetate](/img/structure/B3103075.png)